2-Chloro-5-methylphenyl thiophene-2-carboxylate
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Overview
Description
2-Chloro-5-methylphenyl thiophene-2-carboxylate is a chemical compound with the molecular formula C12H9ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-Chloro-5-methylphenyl thiophene-2-carboxylate typically involves the esterification of thiophene-2-carboxylic acid with 2-chloro-5-methylphenol. This reaction can be catalyzed by various reagents such as sulfuric acid or hydrochloric acid under reflux conditions . Industrial production methods may involve continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
2-Chloro-5-methylphenyl thiophene-2-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield thiophene derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom
Scientific Research Applications
2-Chloro-5-methylphenyl thiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylphenyl thiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
2-Chloro-5-methylphenyl thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
2-Chlorothiophene: A simpler thiophene derivative with a chlorine atom at the 2-position.
5-Methylthiophene-2-carboxylate: Similar to the compound but lacks the chlorine atom, making it less reactive in certain substitution reactions.
2,5-Dichlorothiophene: Contains two chlorine atoms, which can lead to different reactivity patterns and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H9ClO2S |
---|---|
Molecular Weight |
252.72 g/mol |
IUPAC Name |
(2-chloro-5-methylphenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C12H9ClO2S/c1-8-4-5-9(13)10(7-8)15-12(14)11-3-2-6-16-11/h2-7H,1H3 |
InChI Key |
ITBCHOMIAABWQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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